N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-12-10-16(21-17(19-12)22-8-2-3-9-22)24-11-15(23)20-14-6-4-13(18)5-7-14/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTHQJGKEJGBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidine Core
The pyrimidine nucleus serves as the central scaffold. A common approach involves cyclocondensation of β-dicarbonyl compounds with guanidine derivatives. For example, reacting ethyl acetoacetate with guanidine nitrate under basic conditions yields 4,6-dimethylpyrimidin-2-ol. Subsequent chlorination using phosphorus oxychloride converts the hydroxyl group to a chloro substituent, enhancing reactivity for nucleophilic substitution.
Key Reaction Conditions
Introduction of the Pyrrolidinyl Group
The pyrrolidinyl moiety is introduced via nucleophilic aromatic substitution. Treating 2-chloro-4,6-dimethylpyrimidine with pyrrolidine in the presence of a base like triethylamine facilitates displacement of the chlorine atom. Microwave-assisted synthesis at 120°C for 30 minutes improves reaction efficiency, achieving yields up to 88%.
Optimized Parameters
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 120°C (microwave)
-
Base: Triethylamine (2.5 equiv)
Functionalization with the Fluorophenyl-Acetamide Moiety
Suzuki-Miyaura Coupling for Aryl Attachment
Palladium-catalyzed cross-coupling links the pyrimidine intermediate to the fluorophenyl group. Using 4-fluorophenylboronic acid with Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in dioxane at 80°C achieves coupling efficiencies of 75–80%.
Comparative Catalyst Performance
| Catalyst | Base | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 78 | 12 |
| Pd(dppf)Cl₂ | K₃PO₄ | THF | 72 | 10 |
Acetamide Formation via Acylation
The final step involves acylation of the amine intermediate with acetyl chloride. Reacting 2-(4-fluorophenyl)amine with chloroacetyl chloride in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature, yields the acetamide derivative. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity to >98%.
Critical Parameters
-
Temperature Control: 0°C → RT (prevents side reactions)
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Solvent System: DCM with triethylamine (acid scavenger)
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Purification: Silica gel chromatography (3:1 hexane/EtOAc)
Process Optimization and Scalability
Continuous Flow Synthesis
Adopting continuous flow reactors reduces reaction times and improves reproducibility. For the pyrrolidinyl substitution step, a microreactor operating at 130°C with a residence time of 5 minutes achieves 90% conversion, compared to 60% in batch mode.
Solvent-Free Mechanochemical Methods
Ball milling the pyrimidine intermediate with pyrrolidine and K₂CO₃ eliminates solvent use, reducing waste. This approach attains 82% yield in 2 hours, comparable to traditional methods.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃)
-
δ 8.21 (s, 1H, pyrimidine-H)
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δ 7.45–7.42 (m, 2H, Ar-H)
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δ 3.52–3.48 (m, 4H, pyrrolidinyl-H)
HPLC-MS Analysis
Industrial-Scale Production Challenges
Purification at Scale
Crystallization from ethanol/water (1:3) provides >99% purity but requires careful control of cooling rates to avoid oiling out. Alternative methods like simulated moving bed (SMB) chromatography are being explored for continuous purification.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and pyrimidine rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide can be elucidated through comparisons with analogous compounds (Table 1). Key variations include substituents on the phenyl ring, pyrimidine modifications, and biological applications.
Table 1: Structural and Functional Comparison of Pyrimidinyloxy Acetamide Derivatives
Key Observations :
Phenyl Substituent Position: The 4-fluorophenyl group in the target compound contrasts with 2-fluorophenyl () and 5-fluoro-2-methylphenyl (). Para-substitution on the phenyl ring is associated with enhanced steric compatibility in receptor binding compared to ortho-substituted analogs .
Pyrimidine Core Modifications: Replacement of pyrrolidin-1-yl with 4-methylpiperidin-1-yl () introduces a bulkier, more lipophilic group, which may alter target selectivity or metabolic stability . Thieno[3,2-d]pyrimidine () and thiadiazole () cores diverge entirely from pyrimidine, demonstrating how heterocycle choice dictates application (e.g., herbicides vs. kinase inhibitors) .
Biological Applications: The target compound shares structural motifs with flufenacet, a commercial herbicide, but lacks the thiadiazole moiety critical for herbicidal activity . Compounds like ’s thienopyrimidine derivative highlight the shift toward therapeutic applications, such as kinase inhibition in cancer research .
Physicochemical Properties: BG14114 () incorporates a benzoate ester, enhancing solubility in polar solvents compared to the parent acetamide . L868-1484 () features a tetrahydroisoquinolinyl group, increasing molecular weight and complexity, which may influence pharmacokinetics .
Biological Activity
N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide, also known as a pyrimidine derivative, has garnered attention in recent years for its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and biological activities based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C21H26FN5O
- Molecular Weight : 373.46 g/mol
The structural composition includes a fluorophenyl group, a pyrrolidinyl moiety, and a pyrimidinyl unit, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the pyrimidine nucleus.
- Introduction of the pyrrolidinyl group.
- Coupling with the 4-fluorophenylacetate moiety.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammation pathways.
In vitro assays indicated that this compound could potentially reduce the production of pro-inflammatory mediators such as prostaglandins.
2. Antimicrobial Activity
Pyrimidine derivatives have also been evaluated for their antimicrobial properties. Preliminary results suggest that this compound may exhibit activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | TBD |
| Escherichia coli | TBD | TBD |
These findings indicate a potential role in treating bacterial infections.
3. Anticancer Potential
Emerging research suggests that pyrimidine-based compounds possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves modulation of signaling pathways related to cell proliferation and survival.
Case Studies
Case Study 1: In Vivo Anti-inflammatory Effects
In a study involving carrageenan-induced paw edema in rats, a similar pyrimidine derivative demonstrated significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs like indomethacin.
Case Study 2: Antimicrobial Efficacy
A screening of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria revealed that certain compounds exhibited low MIC values, indicating strong antimicrobial activity.
Q & A
Basic: What are the critical steps and considerations for synthesizing N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to attach the pyrrolidine moiety to the pyrimidine ring .
- Etherification using coupling agents (e.g., DCC/DMAP) to link the pyrimidine-oxygen group to the acetamide backbone .
- Amide bond formation between the fluorophenyl group and the acetamide core, often employing EDCI/HOBt as activators .
Key considerations : - Reaction temperature : Pyrimidine ring functionalization requires controlled heating (60–80°C) to avoid side reactions .
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is essential to isolate the product .
Basic: What analytical techniques are recommended to confirm the structural integrity and purity of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, pyrrolidine protons at δ 1.8–2.1 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
Advanced: How can researchers optimize reaction yields when synthesizing this compound, particularly in the pyrimidine functionalization step?
Answer:
Yield optimization strategies include:
- Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings if aryl halides are intermediates .
- Solvent optimization : Replace DMF with NMP to enhance solubility of intermediates, reducing side-product formation .
- Stoichiometric adjustments : A 1.2:1 molar ratio of pyrrolidine to pyrimidine precursor improves substitution efficiency .
Note : Reaction monitoring via TLC (hexane/EtOAc 3:1) ensures stepwise progress .
Advanced: What methodologies are used to resolve contradictions in reported spectroscopic data for this compound?
Answer:
- Comparative analysis : Cross-reference NMR data with structurally analogous compounds (e.g., ’s InChI key for fluorophenyl analogs) .
- Density Functional Theory (DFT) : Predict NMR chemical shifts to validate experimental data .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent orientation .
Advanced: How can researchers identify potential biological targets for this compound?
Answer:
- Pharmacophore mapping : The pyrrolidine-pyrimidine core may target kinases or GPCRs; use molecular docking (e.g., AutoDock Vina) with Protein Data Bank (PDB) structures .
- In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) to assess inhibition (IC₅₀) .
- SAR studies : Modify the fluorophenyl or methyl groups to evaluate activity changes (e.g., ’s pyridazine derivatives) .
Advanced: What strategies address poor solubility in aqueous buffers during pharmacological testing?
Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% DMSO) to enhance solubility without cytotoxicity .
- Salt formation : Synthesize hydrochloride salts via HCl/Et₂O treatment to improve hydrophilicity .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Answer:
- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., naphthyl) to modulate binding .
- Scaffold hopping : Synthesize pyrazolo[3,4-d]pyrimidine analogs (see ) to compare activity .
- Bioisosteric replacement : Swap pyrrolidine with piperidine or morpholine to alter pharmacokinetics .
Advanced: How should researchers reconcile discrepancies in reported synthetic yields (e.g., 31% vs. 65%) for similar intermediates?
Answer:
- Reaction replication : Follow ’s protocol (120°C in NMP for 16 hours) to test reproducibility .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials) affecting yield .
- Scale-up adjustments : Optimize mixing efficiency and inert atmosphere (N₂/Ar) for larger batches .
Advanced: What computational approaches predict the compound’s metabolic stability and toxicity?
Answer:
- ADMET prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism and hepatotoxicity .
- Molecular dynamics (MD) : Simulate binding to metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites .
- In silico toxicity : Apply Derek Nexus to flag structural alerts (e.g., mutagenic pyrrolidine nitrosation) .
Advanced: What in vivo models are suitable for evaluating this compound’s therapeutic potential?
Answer:
- Xenograft models : Test antitumor efficacy in nude mice with human cancer cell lines (e.g., HCT-116 for colorectal cancer) .
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via IV/PO administration in rodents .
- Toxicology studies : Assess organ toxicity (e.g., liver, kidney) through histopathology and serum biomarkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
